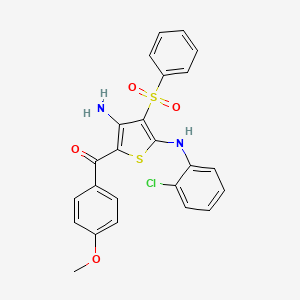

3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine

Description

This compound is a thiophene-based derivative featuring a benzenesulfonyl group at position 3, a 2-chlorophenylamino group at position 2, and a 4-methoxybenzoyl substituent at position 3. The 2-chlorophenyl and 4-methoxybenzoyl groups confer distinct electronic and steric properties, influencing solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O4S2/c1-31-16-13-11-15(12-14-16)21(28)22-20(26)23(33(29,30)17-7-3-2-4-8-17)24(32-22)27-19-10-6-5-9-18(19)25/h2-14,27H,26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZENPSQFGOYMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as sulfonylation, chlorination, and benzoylation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate.

Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Analysis

Compound BA98455

- Structure : 5-(2H-1,3-Benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

- Key Differences :

- Replaces the 4-methoxybenzoyl group with a benzodioxole-carbonyl moiety.

- Substitutes 2-chlorophenyl with 2-fluorophenyl.

- Impact :

- Molecular Weight : 526.56 g/mol (C25H19FN2O6S2) .

Compound G613-0257

- Structure : N2-(2,4-Dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

- Key Differences: Uses 4-fluorobenzoyl instead of 4-methoxybenzoyl. Incorporates a 2,4-dimethylphenylamino group.

- Dimethylphenyl adds steric bulk, possibly reducing membrane permeability .

- Molecular Weight : ~526.6 g/mol (C26H23FN2O4S2) .

Compound from

- Structure : 5-Benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2-methylphenyl)thiophene-2,4-diamine

- Key Differences :

- Replaces benzenesulfonyl with 4-chlorobenzenesulfonyl.

- Substitutes 2-chlorophenyl with 2-methylphenyl.

- The methyl group on the anilino moiety may weaken hydrogen-bonding interactions with biological targets .

- Molecular Weight : ~525.0 g/mol (C25H20ClN3O3S2) .

Pharmacological and Physicochemical Properties

Biological Activity

The compound 3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine is a member of the thiophene-based derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article provides an overview of its biological activity, including anticancer properties and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This compound features a thiophene ring substituted with various functional groups, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Mechanism of Action : Preliminary investigations suggest that the compound may exert its anticancer effects through the inhibition of tubulin polymerization, thereby disrupting mitotic spindle formation and leading to apoptosis in cancer cells .

Case Studies

-

In Vitro Studies :

- A study evaluated the antiproliferative effects of similar thiophene derivatives against prostate cancer cells. The most potent compounds exhibited IC50 values ranging from 0.7 to 1.0 μM , indicating strong inhibitory activity .

- Another study found that modifications to the methoxybenzoyl group significantly enhanced anticancer activity, with some derivatives showing IC50 values as low as 21 nM against melanoma cells .

- In Vivo Studies :

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Prostate Cancer | 0.7 | Tubulin polymerization inhibition |

| Compound B | Melanoma | 0.021 | Apoptosis induction |

| This compound | Various | TBD (To Be Determined) |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiophene derivatives. Modifications at specific positions on the thiophene ring or substituents can dramatically alter biological activity:

- Substituent Variations : The presence of electron-withdrawing groups (like chloro or sulfonyl groups) at specific positions has been correlated with increased potency against cancer cell lines.

- Functional Group Influence : Methoxy groups enhance lipophilicity and cellular uptake, contributing to improved bioavailability and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.